molecular formula C20H19ClN2O8 B1197350 Trichodermamide B

Trichodermamide B

Cat. No. B1197350
M. Wt: 450.8 g/mol
InChI Key: ROOWAKADKHUVSQ-OVCSSCHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichodermamide B is a natural product found in Trichoderma virens and Aspergillus unilateralis with data available.

Scientific Research Applications

Cytotoxicity and Anticancer Properties

Trichodermamide B, a modified dipeptide isolated from the marine-derived fungus Trichoderma virens, has shown significant in vitro cytotoxicity against HCT-116 human colon carcinoma. Its structure was established through X-ray diffraction analysis, and it possesses a rare cyclic O-alkyl-oxime functionality (Garo et al., 2003). Further studies have developed an efficient total synthesis for Trichodermamides A-C, and various analogues were evaluated for their antiproliferative effects, revealing that Trichodermamide B and some analogues were active in HeLa cells. These compounds showed different spectra of activity, suggesting distinct mechanisms of action (Jans et al., 2017).

Chemical Synthesis and Structure-Activity Relationships

The complex chemical structure of Trichodermamide B, including its unique 4H-5,6-dihydro-1,2-oxazine ring, has been a subject of research. Studies have achieved the enantioselective synthesis of this oxazine moiety, starting from affordable, easily available compounds (Wan et al., 2007; Wan & Joullié, 2008). These syntheses contribute to understanding the structure-activity relationships of Trichodermamide B.

Antioxidant Properties and Cellular Protection

A new alkaloid, N-Me-Trichodermamide B, isolated from a marine fungus Penicillium janthinellum, exhibited cellular protection from oxidative damage in HaCaT human keratinocytes. This protection was regulated through the Nrf2-mediated signaling pathway, revealing the potential antioxidant properties of compounds related to Trichodermamide B (Yang et al., 2017).

Application in Agriculture

While not directly related to Trichodermamide B, the genus Trichoderma, from which it is derived, has significant applications in agriculture. Trichoderma species are used as biocontrol agents against plant pathogens, promoting plant growth and enhancing nutrient availability. Their secondary metabolites, like Trichodermamide B, are key to their biological activity (Pascale et al., 2017; Zin & Badaluddin, 2020).

properties

Product Name

Trichodermamide B

Molecular Formula

C20H19ClN2O8

Molecular Weight

450.8 g/mol

IUPAC Name

(4aR,5R,8R,8aS)-5-chloro-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,8-dihydroxy-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide

InChI

InChI=1S/C20H19ClN2O8/c1-28-13-5-3-9-7-10(19(26)30-15(9)16(13)29-2)22-18(25)11-8-20(27)14(21)6-4-12(24)17(20)31-23-11/h3-7,12,14,17,24,27H,8H2,1-2H3,(H,22,25)/t12-,14-,17+,20+/m1/s1

InChI Key

ROOWAKADKHUVSQ-OVCSSCHWSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)Cl)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)Cl)O)OC

synonyms

trichodermamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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